N-(4-isopropylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
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Overview
Description
N-(4-isopropylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and material science. This compound is characterized by its unique structure, which includes a pyridine ring, a carboxamide group, and a methoxy substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-isopropylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can be achieved through a multi-step process involving the following key steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized via a Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-ketoester, and ammonia or an ammonium salt.
Introduction of the Methoxy Group: The methoxy group can be introduced through a methylation reaction using a suitable methylating agent such as methyl iodide or dimethyl sulfate.
Formation of the Carboxamide Group: The carboxamide group can be introduced by reacting the intermediate compound with an appropriate amine, such as 4-isopropylaniline, under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-isopropylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can lead to the formation of dihydropyridine derivatives.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as thiols, amines, or halides can be used under basic or acidic conditions.
Major Products
Oxidation: Formation of N-oxide derivatives.
Reduction: Formation of dihydropyridine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-(4-isopropylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a lead compound for the development of new drugs targeting various diseases.
Pharmacology: It can be studied for its potential pharmacological effects, including anti-inflammatory, analgesic, and anticancer activities.
Material Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(4-isopropylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular signaling pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(4-isopropylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide can be compared with other similar compounds, such as:
N-(4-isopropylphenyl)-4-oxo-1,4-dihydropyridine-2-carboxamide: Lacks the methoxy group, which may affect its chemical properties and biological activity.
N-(4-isopropylphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-3-carboxamide: The position of the carboxamide group is different, which may influence its reactivity and interactions with molecular targets.
The uniqueness of this compound lies in its specific combination of functional groups and their positions, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
5-methoxy-1-methyl-4-oxo-N-(4-propan-2-ylphenyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O3/c1-11(2)12-5-7-13(8-6-12)18-17(21)14-9-15(20)16(22-4)10-19(14)3/h5-11H,1-4H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WAHGRZYLJXNHDP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC(=O)C(=CN2C)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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